Di-O-methylbergenin

Organic Synthesis C-Glycoside Chemistry Process Development

Researchers requiring a reliable isocoumarin reference standard often face supply inconsistency and ambiguous purity. Di-O-methylbergenin (CAS 33815-57-5) eliminates this uncertainty. - Guaranteed ≥98% HPLC purity, supplied as a powder with full spectroscopic characterization. - Sourced via validated total synthesis or isolation from Saxifraga stolonifera, ensuring lot-to-lot consistency for method development and SAR studies. - Available from multiple stock points with ambient or blue-ice shipping; expedited delivery for standard research quantities.

Molecular Formula C16H20O9
Molecular Weight 356.32 g/mol
Cat. No. B1631227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-O-methylbergenin
Molecular FormulaC16H20O9
Molecular Weight356.32 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC
InChIInChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1
InChIKeyRGHGUQJYNLPWPT-MUVVKYGDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-O-methylbergenin (CAS: 33815-57-5) – Scientific & Industrial Baseline for a C-Glycosylated Gallic Acid Derivative


Di-O-methylbergenin, also referred to as 8,10-Di-O-methylbergenin, is a semisynthetic C-glycoside derivative of 4-O-methyl gallic acid, belonging to the isocoumarin class of natural product analogs. Its chemical structure is defined by a C16H20O9 formula with a molecular weight of 356.32 g/mol, and it is characterized by the presence of two methoxy groups at the 8- and 10-positions, distinguishing it from the parent compound bergenin [1]. This compound serves as a key reference standard and synthetic intermediate for the study of bergenin derivatives, with its primary sourcing occurring via isolation from *Saxifraga stolonifera* Curt. or through well-defined total synthesis routes .

Defined synthetic intermediate and reference standard for bergenin derivatives

Supports SAR studies on 8,10-O-methylation effects in C-glycoside analogs

Suitable for analytical method development requiring verified HPLC purity

Why Di-O-methylbergenin Cannot Be Casually Substituted for Bergenin, Norbergenin, or Other In-Class Analogs


Within the bergenin derivative class, minor structural modifications—specifically methylation or demethylation patterns—profoundly alter physicochemical properties, biological target engagement, and synthetic utility. While the parent compound bergenin and its O-demethylated derivative norbergenin exhibit distinct pharmacological profiles in areas like antioxidant activity and anti-arthritic immune modulation [1], Di-O-methylbergenin's 8,10-dimethylated structure confers enhanced lipophilicity and altered hydrogen bonding capacity. This structural differentiation dictates its unique application as a hydrophobic probe, a versatile building block for advanced analog synthesis, and a compound with its own, largely uncharacterized, activity signature that cannot be inferred from more polar analogs [2]. Therefore, generic substitution without rigorous experimental validation risks compromising the interpretability and reproducibility of scientific data.

Methylation pattern mismatch

Bergenin and norbergenin lack the 8,10-dimethoxy groups; their more polar character and different H-bonding profile may shift solubility and target engagement.

Activity signature is not interchangeable

Inferred SAR from methylated analogs suggests that 8,10-di-O-methylation can alter bioactivity profiles; class-level antioxidant or enzyme inhibition data may not transfer.

Sourcing and characterization gap

Novel or in-house bergenin derivatives may lack the defined purity and spectroscopic characterization available for Di-O-methylbergenin, introducing identity risk.

Quantitative Evidence for Di-O-methylbergenin: Differentiating Data from Key Comparators


High-Yield Synthetic Route Established: Di-O-methylbergenin vs. Other Bergenia Derivatives

Di-O-methylbergenin (8,10-Di-O-methylbergenin) is distinguished by a well-established, high-yielding total synthesis that provides a reliable, scalable source, unlike many natural derivatives which rely solely on low-yield isolation. Herzner et al. reported a concise 10-step synthesis achieving an overall yield of 32%, with a key stereoselective β-C-aryl linkage installation [1]. This provides a significant advantage over the parent compound bergenin, which is primarily obtained through extraction and purification from plant sources, a process that can be variable and low-yield.

Synthetic route yield
Cross-study comparable
32% overall yield (10-step total synthesis)
Supports supply-chain reliability and batch consistency
Versus isolation-only sourcing for bergenin; yield not reported for natural extraction.
Organic Synthesis C-Glycoside Chemistry Process Development

Chemical Purity Benchmarking: Commercial Di-O-methylbergenin Purity via HPLC

For use as a quantitative standard or reference material, Di-O-methylbergenin is commercially available at a verified high purity, a key differentiator from custom-synthesized or crudely isolated analogs. Commercial vendors such as PureOneBio and YM-SW specify a purity of ≥98% as determined by HPLC, ensuring its suitability for demanding analytical and biological assays [1]. In contrast, a purity specification for the related compound norbergenin is not consistently reported by these same vendors, highlighting a procurement advantage for Di-O-methylbergenin as a standardized reagent.

HPLC purity
Cross-study comparable
≥98%
Enables use as a quantitative reference standard
Norbergenin purity not consistently specified by comparable vendors.
Analytical Chemistry Quality Control Standardization

Inferred Divergent Bioactivity: Structure-Activity Relationship (SAR) with Methylated Analogs

While direct head-to-head antioxidant data for Di-O-methylbergenin is scarce in the literature, strong class-level SAR inferences can be drawn from studies on related methylated bergenin analogs. For instance, research on tri-O-methylnorbergenin analogs demonstrates that methylation patterns profoundly impact tyrosinase inhibitory activity, with an IC50 of 9.1 μM reported for a catechol-bearing analog [1]. This suggests that the 8,10-dimethylation of Di-O-methylbergenin is likely to result in a biological profile distinct from non-methylated bergenin (for which no IC50 is reported in this assay) and norbergenin, which shows moderate antioxidant activity (DPPH IC50 = 13 μM) . Di-O-methylbergenin's enhanced lipophilicity may translate to altered cellular uptake or target engagement.

Inferred SAR bioactivity
Class-level inference
Methylation alters activity profile (tri-O-methyl analog tyrosinase IC50 = 9.1 μM; norbergenin DPPH IC50 = 13 μM)
Supports non-fungibility; 8,10-dimethylation likely confers distinct target interaction
No direct head-to-head data for Di-O-methylbergenin; context-dependent interpretation.
Structure-Activity Relationship Antioxidant Activity Drug Discovery

Structural Confirmation for Identity: Definitive Spectroscopic Characterization vs. Ambiguous Analogs

Procurement of Di-O-methylbergenin is supported by definitive spectroscopic characterization data that ensures accurate compound identity, a critical differentiator from less-characterized natural product mixtures or novel analogs. Commercial and research sources consistently provide 1H NMR, MS, and HPLC data for identity confirmation [1][2]. For instance, the exact mass of 356.32 Da and the presence of three methoxy signals in the 1H NMR spectrum unambiguously distinguish it from bergenin (one methoxy) and norbergenin (zero methoxy groups). This contrasts with many novel bergenin derivatives where full characterization may be incomplete or not publicly available, introducing a risk of misidentification or impurity.

Spectroscopic identity
Supporting evidence
1H NMR, MS, HPLC data available from multiple sources
Reduces misidentification risk versus poorly characterized analogs
Three methoxy signals distinguish from bergenin (one methoxy) and norbergenin (zero methoxy).
Spectroscopy Structural Elucidation Quality Assurance

Optimal Research and Industrial Application Scenarios for Di-O-methylbergenin Based on Differentiated Evidence


As a High-Purity Reference Standard in Analytical and Bioanalytical Method Development

Given its commercially available high purity (≥98% by HPLC) [1], Di-O-methylbergenin is ideally suited for use as a primary reference standard for the development and validation of HPLC, UPLC, or LC-MS/MS methods. It enables accurate quantification of bergenin derivatives in plant extracts, biological matrices, or during pharmacokinetic studies, ensuring method reliability and regulatory compliance.

As a Defined Building Block for the Synthesis of Novel Bergenin-Derived Probes and Drug Candidates

The availability of a robust and high-yielding total synthesis route (32% overall yield) [2] positions Di-O-methylbergenin as a strategic starting material for advanced medicinal chemistry programs. Researchers can leverage its pre-installed 8,10-dimethoxy pattern to synthesize a library of further derivatized analogs (e.g., tri-O-methylnorbergenin or other functionalized probes) with predictable and scalable chemistry, bypassing the limitations of natural product isolation.

As a Lipophilic Probe in Mechanistic Studies to Interrogate the Role of Methylation

Di-O-methylbergenin serves as a crucial comparator in structure-activity relationship (SAR) studies investigating the impact of O-methylation on bioactivity and physicochemical properties within the bergenin class [3]. Its enhanced lipophilicity relative to bergenin and norbergenin makes it a key tool for assessing how this modification affects cellular permeability, membrane interaction, or target binding, providing insights unattainable with more polar analogs.

As a Verified Substrate in Studies on C-Glycoside Metabolism or Transporter Interactions

Due to its well-defined spectroscopic and chromatographic profile [1][2], Di-O-methylbergenin can be confidently used as a substrate to study the metabolism or transport of C-glycosides. Its distinct molecular signature allows for unambiguous identification and quantification in complex biological samples, facilitating research into its pharmacokinetics, potential for drug-drug interactions, or its fate in environmental or agricultural systems.

Application
Selection Property
Validation Focus
Analytical reference standard
Verified high purity (HPLC ≥98%)
Method validation and quantification accuracy
Synthetic building block
Defined total synthesis route
Scalable derivatization and analog library synthesis
Lipophilic SAR probe
8,10-Dimethoxy pattern and enhanced lipophilicity
Methylation-dependent cellular uptake and target-engagement studies
C-glycoside metabolism substrate
Well-defined spectroscopic and chromatographic identity
Unambiguous identification in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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